molecular formula C14H17NO B2868019 (2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol CAS No. 2169135-10-6

(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol

Cat. No.: B2868019
CAS No.: 2169135-10-6
M. Wt: 215.296
InChI Key: NBACUICTAXNYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol is a bicyclic amine derivative featuring a benzyl substituent, a methanol group, and a strained norbornene-like framework. Its synthesis often involves the reduction of precursor lactams (e.g., using LiAlH₄) or catalytic hydrogenation, as demonstrated in the enantioselective synthesis of (−)-{(1S,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl}methanol . The compound’s stereochemistry (1S,3-exo configuration) is critical for its utility in drug discovery, particularly as a proline mimetic or nicotinic acetylcholine receptor (nAChR) agonist . Its CAS registry number is 112375-05-0 .

Properties

IUPAC Name

(2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-10-14-12-6-7-13(8-12)15(14)9-11-4-2-1-3-5-11/h1-7,12-14,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBACUICTAXNYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1N(C2CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol, a bicyclic compound featuring a nitrogen atom in its structure, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a muscarinic acetylcholine receptor antagonist. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic framework with the following structure:

C14H15NO\text{C}_{14}\text{H}_{15}\text{N}\text{O}

This structure enables unique interactions with biological targets, particularly in the central nervous system.

This compound primarily acts as an antagonist at muscarinic acetylcholine receptors, especially the M1 subtype. This receptor is implicated in cognitive functions and various neurological disorders, making this compound a candidate for therapeutic applications in conditions such as Alzheimer's disease and addiction.

Key Mechanisms:

  • Receptor Interaction : The compound exhibits selectivity for M1 receptors, modulating cholinergic signaling pathways.
  • Hydrogen Bonding : The presence of hydroxymethyl and nitrogen groups facilitates hydrogen bonding, enhancing its interaction with target receptors.

Biological Activity Overview

Research indicates that this compound shows significant biological activities:

Activity Description
Muscarinic Antagonism Selective inhibition of M1 receptors, affecting cognitive function.
Neuroprotective Effects Potential to protect neuronal cells from degeneration associated with Alzheimer's disease.
Modulation of Neurotransmission Influences neurotransmitter release and receptor sensitivity in neural pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Alzheimer's Disease Models : In vitro studies demonstrated that this compound can enhance memory retention in animal models by modulating cholinergic activity .
  • Addiction Research : Preclinical studies suggest that this compound may reduce cravings and withdrawal symptoms in addiction models by altering dopaminergic pathways .
  • Neuroprotection : Experimental data indicate that it may reduce oxidative stress markers in neuronal cells, suggesting a role in neuroprotection .

Research Findings

Recent findings have highlighted the therapeutic potential of this compound:

Efficacy Studies

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced potency against M1 receptors compared to traditional muscarinic antagonists .

Pharmacokinetics

Research on pharmacokinetics indicates favorable absorption and distribution characteristics, making it suitable for further development into therapeutic agents .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between (2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol and related bicyclic amines:

Compound Name Substituents/Modifications Key Properties/Applications References
2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol Benzyl group, methanol at C3, double bond at C5 nAChR agonist; chiral synthon for drug candidates
2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol Ethanol group at C2 (vs. C3 methanol) Altered solubility; potential for H-bonding
2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one Ketone at C6 (vs. C3 methanol) Electrophilic reactivity; intermediate in synthesis
2-Azabicyclo[2.2.1]heptan-3-ylmethanol No benzyl group; methanol at C3 Reduced steric hindrance; simpler scaffold
N-Benzyl-2-azabicyclo[2.2.1]heptane N-oxides N-Oxide derivatives Enhanced polarity; metabolic stability

Pharmacological and Chemical Reactivity

  • nAChR Agonism: Derivatives of this compound, such as carbamates and ureas, show potent binding to nAChRs, with M+ (EI) values confirming structural integrity (e.g., 362 for the 3-cyanophenyl carbamate) . Non-benzylated analogues (e.g., 2-azabicyclo[2.2.1]heptan-3-ylmethanol) exhibit reduced receptor affinity, underscoring the benzyl group’s role in hydrophobic interactions .
  • Electrophilic Reactivity: The ketone derivative (2-benzyl-2-azabicyclo[2.2.1]heptan-6-one) participates in electrophilic additions with regioselectivity patterns distinct from the methanol-containing parent compound, as explored in oxymercuration studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.